Bisphenol A bis(diphenyl phosphate)

描述

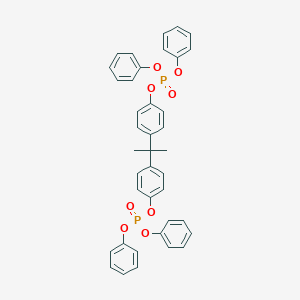

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPNUOYXSVUVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052720 | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5945-33-5 | |

| Record name | Bisphenol A bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A tetraphenyl diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence, Fate, and Transport of Bisphenol a Bis Diphenyl Phosphate

Environmental Distribution and Prevalence

The widespread use of BPA-BDP in consumer electronics and other products has led to its distribution across various environmental compartments. Monitoring studies have consistently detected its presence in indoor and outdoor environments globally.

Detection in Environmental Matrices

BPA-BDP has been identified in a range of environmental samples, indicating its release from products and subsequent accumulation in different matrices.

Indoor Environments (e.g., dust)

Indoor dust has been recognized as a significant reservoir for BPA-BDP. Studies conducted in Europe, including the Netherlands, Greece, and Sweden, have consistently detected BPA-BDP in dust samples collected from various microenvironments such as houses, cars, furniture stores, and electronics stores. nih.gov The highest concentrations are typically found in dust collected directly from electronic equipment, with levels reaching up to 1300 µg/g. nih.gov The presence of triphenyl phosphate (B84403) (TPHP), a byproduct in commercial BPA-BDP mixtures, often correlates strongly with BPA-BDP concentrations in dust, further indicating electronics as a primary source. nih.gov

Aquatic Environments (e.g., surface waters, effluent)

While specific data on BPA-BDP concentrations in aquatic environments is less extensive than for its precursor, bisphenol A (BPA), the potential for its entry into water systems exists. The leaching of BPA from plastics and its presence in industrial and domestic wastewater suggest that related compounds like BPA-BDP could follow similar pathways. nih.govresearchgate.net For instance, BPA has been detected in surface water at concentrations ranging from 170 to 3113 ng/L. nih.govresearchgate.net Although wastewater treatment can be effective in removing BPA, a small percentage may still be released into the environment, potentially contaminating surface water and sediment. nih.govresearchgate.net

Agricultural Soil Ecosystems

The application of sewage sludge, or biosolids, to agricultural land is a potential route for the introduction of BPA-BDP into soil ecosystems. nih.gov Studies have shown that soils treated with sewage sludge can contain BPA, with concentrations generally ranging from 1 to 150 µg/kg. nih.gov Given that industrial effluent can contribute to elevated levels of BPA in sewage sludge, it is plausible that BPA-BDP could also be present. nih.gov Once in the soil, the mobility of such compounds is influenced by their soil-water partitioning coefficient. nih.gov The growth of plants, such as rice, in contaminated soil can accelerate the dissipation of BPA, with the compound and its metabolites accumulating in various plant tissues. nih.gov

Global and Regional Monitoring Studies

Monitoring efforts have provided insights into the global distribution of BPA-BDP and related compounds. A study analyzing dust from the Netherlands, Greece, and Sweden was among the first to report the detection of BPA-BDP in European dust samples. nih.gov These findings underscore the widespread presence of this flame retardant in indoor environments across different regions. The increasing detection of BPA-BDP in environmental and human samples has prompted further research into its potential effects. acs.org The global production and consumption of BPA, the precursor to BPA-BDP, are significant, with Asia-Pacific being the largest market. mdpi.commcgroup.co.uk This global scale of production and use contributes to the worldwide distribution of BPA and its derivatives.

Environmental Transformation and Degradation Pathways

The environmental fate of BPA-BDP is determined by various transformation and degradation processes. These pathways can involve biological and non-biological mechanisms, leading to the formation of various metabolites.

The degradation of the parent compound, bisphenol A, is a key consideration. In aerobic environments, BPA can be metabolized by a diverse range of microorganisms, including bacteria and fungi. researchgate.net One identified degradation pathway for BPA involves the oxidation of a methyl group to form 2,2-bis(4-hydroxyphenyl)-1-propanol (B31107), which is further transformed into other metabolites. researchgate.net Under aerobic conditions in river water, BPA can disappear within approximately eight days. nih.gov However, some of its degradation products may persist for longer periods. nih.gov

Non-biological processes can also contribute to the transformation of bisphenol compounds. For instance, the chlorination of bisphenol AF (BPAF), a structural analogue of BPA, leads to its effective degradation and the formation of numerous halogenated products. nih.gov This process involves electrophilic substitution and electron transfer reactions. nih.gov The presence of other substances in the environment, such as humic acid, can influence the rate of these transformations. nih.gov

Abiotic Degradation

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For BPA-BDP, this primarily includes hydrolysis, thermal degradation, and photodegradation.

Hydrolysis Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of the ester bonds in Bisphenol A bis(diphenyl phosphate) is accelerated by heat and acidic or basic conditions. researchgate.net This process leads to the formation of several breakdown products.

Thermal Degradation Processes

The thermal degradation of resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP) has been studied under various heating conditions. fao.org The process begins with an elimination reaction that creates reactive monomers and arynes. fao.org Through a series of reactions including condensations, transesterifications, and eliminations, the bisphosphates are converted into volatile triphenyl phosphate, oligomeric aryl/acid polyphosphates, and non-volatile polyphosphoric acid. fao.org These reactions and their products allow the bisphosphates to enter the vapor phase or act in the condensed phase. fao.org The efficiency of these reactions is crucial for the flame retardant properties of the bisphosphates. fao.org A thermal rearrangement of the bisphosphates to arylphosphonates has also been observed. fao.org

The thermal decomposition of poly(bisphenol A carbonate) (PoC) produces the endocrine disruptor bisphenol A (BPA). nih.gov The activation energy for the thermal decomposition of PoC to BPA in a nitrogen atmosphere is 133.2 kcal mol(-1), while in the presence of oxygen, it is about 35% lower at 86.5 kcal mol(-1). nih.gov The thermal degradation of bisphenol A polycarbonate in air is similar to that in nitrogen, involving chain scission of the isopropylidene linkage and hydrolysis or alcoholysis of the carbonate linkage. marquette.edu Oxygen appears to promote branching, cross-linking, and the formation of radicals through peroxides, which then lead to the production of aldehydes, ketones, and branched structures, particularly in the initial stages of degradation. marquette.edu

Photodegradation Considerations

Photodegradation is the breakdown of molecules by light. While Bisphenol A itself is not sensitive to hydrolysis, it can undergo photolysis in water if not bound to organic matter. nih.gov The half-life of BPA in the air due to photo-oxidation is estimated to be about 0.2 days. nih.gov The photodegradation of BPA can be enhanced by photocatalysts like N-doped TiO2, which can be activated by sunlight. pjoes.com The intermediate products of BPA photodegradation in a UV/TiO2 system include phenol (B47542), p-hydroquinone, p-isopropenylphenol, p-hydroxybenzaldehyde, and 4-hydroxyphenyl-2-propanol. pjoes.com

In a photo-Fenton-like process using a UV KrCl excilamp, BPA was found to degrade into several intermediates, including monohydroxylated BPA, dihydroxylated BPA, hydroxybenzaldehyde, 3-hydroxy-4-methoxy benzoic acid, 2,4-bis(1,1-dimethylethyl) phenol, 4-isopropyl-benzene-1,2-diol, and fumaric acid. mdpi.com

Biotic Degradation and Biotransformation

Biotic degradation refers to the breakdown of organic matter by living organisms, primarily microorganisms.

Microbial Metabolism

Diverse microorganisms, including bacteria, fungi, and algae, can metabolize Bisphenol A (BPA). researchgate.netnih.gov While BPA is readily biodegradable in freshwater, its degradation is slower in seawater. researchgate.net Aerobic conditions generally favor the rapid biodegradation of BPA, whereas anaerobic degradation is less efficient. psu.edu

Several bacterial strains have been identified that can degrade BPA. For instance, a Gram-negative aerobic bacterium metabolizes BPA through a novel pathway involving the oxidative skeletal rearrangement of the BPA molecule. nih.gov This process yields intermediates such as 2,2-bis(4-hydroxyphenyl)-1-propanol and 1,2-bis(4-hydroxyphenyl)-2-propanol (B31112). nih.gov The major metabolic route proceeds through the dehydration of 1,2-bis(4-hydroxyphenyl)-2-propanol to 4,4'-dihydroxy-alpha-methylstilbene, which is then cleaved to form 4-hydroxybenzaldehyde (B117250) and 4-hydroxyacetophenone. nih.gov These products are ultimately mineralized. nih.gov

Pseudomonas sp. P1 has been shown to degrade 96.89% of a 30 mg/L BPA solution within 120 hours. mdpi.com This bacterium utilizes two main degradation pathways. mdpi.com In one pathway, BPA is hydroxylated to 1,2-bis (4-hydroxyphenyl)-2-propanol, which is then dehydrated and oxidatively cleaved to produce 4-hydroxybenzoate (B8730719) and 4-vinylphenol. mdpi.com The second pathway involves the direct oxidation of BPA by laccase to phenol and 4-isopropenyl phenol. mdpi.com Similarly, Rhodococcus equi R-001 degrades BPA through two pathways, one involving the hydroxylation of the BPA methyl group to form 2,2-bis(4-hydroxyphenyl)-1-propanol, and the other involving hydroxylation at the quaternary carbon to produce 1,2-bis(4-hydroxyphenyl)-2-propanol. nih.gov

Fungi, particularly those producing the enzyme laccase, also play a role in BPA degradation. nih.govresearchgate.net Fungal metabolism can transform BPA into aromatic intermediates like gentisic acid, gallic acid, protocatechuic acid, catechol, pyrogallol, hydroquinone, and hydroxyquinol, which are eventually converted to pyruvate (B1213749) or acetyl-CoA. nih.gov

The following table summarizes common microbial metabolites of BPA:

In Vitro Biotransformation in Biological Systems

Studies using in vitro models, such as liver microsomes, have provided insights into the biotransformation of BPA-BDP in biological systems.

In rat liver microsomes, BPA-BDP undergoes metabolism, with a mean depletion of 44 ± 10%. researchgate.netnih.gov The primary metabolites identified were bisphenol-A (BPA) and diphenyl phosphate (DPHP), with conversion rates of 3.9% and 2.6%, respectively. researchgate.netnih.gov The metabolism of BPA-BDP was found to be significantly slower than that of the more commonly studied organophosphate ester, triphenyl phosphate (TPHP). researchgate.netnih.gov In contrast, BPA-BDP metabolism was much slower in herring gull liver microsomes compared to rat liver microsomes. researchgate.netnih.gov Additional metabolites identified in the rat assay included two Phase I O-dealkylation products, five Phase I oxidation products, and one Phase II glutathione (B108866) adduct. researchgate.netnih.gov These findings suggest that BPA-BDP is likely to be biologically persistent in exposed mammals and birds. researchgate.netnih.gov

In human liver microsomes (HLM), BPA and its structural analogs have been shown to form hydroxylated metabolites and electrophilic species. nih.gov

The following table summarizes the in vitro biotransformation of BPA-BDP in rat liver microsomes:

Table of Compound Names

Role of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes, a superfamily of proteins primarily found in the liver, play a crucial role in the Phase I metabolism of a wide range of foreign compounds, including BDP. nih.govresearchgate.net In vitro studies have demonstrated that CYP enzymes are involved in the oxidative metabolism of BDP. nih.govresearchgate.net While the specific CYP isozymes responsible for BDP metabolism have not been fully characterized, studies on the related compound, Bisphenol A (BPA), indicate the involvement of several CYP isozymes, including those in the CYP2C and CYP3A subfamilies in rats and humans. nih.govresearchgate.netnih.gov It is likely that these or similar isozymes also contribute to the metabolism of the larger BDP molecule. The enzymatic action of CYPs on BDP leads to the formation of various hydroxylated metabolites.

Role of Paraoxonases (PONs)

The role of paraoxonases (PONs) in the metabolism of Bisphenol A bis(diphenyl phosphate) is not as well-defined as that of CYP enzymes. PONs are a family of enzymes known to hydrolyze organophosphates. While their involvement in the metabolism of other organophosphate flame retardants has been suggested, direct evidence for their specific role in the biotransformation of BDP is limited in the currently available scientific literature.

Identification of Phase I Metabolites (Hydroxylated, O-dealkylated)

Phase I metabolism of BDP, primarily mediated by CYP enzymes, results in the formation of several types of metabolites. In vitro studies using rat liver microsomes have identified both hydroxylated and O-dealkylated products. nih.govhibiscuspublisher.com

The primary hydrolytic metabolites predicted and quantified are bisphenol A (BPA) and diphenyl phosphate (DPHP). bohrium.comnih.govhibiscuspublisher.com In one study, in vitro assays with rat liver microsomes showed a mean BDP depletion of 44%, with a 3.9% conversion to BPA and a 2.6% conversion to DPHP. bohrium.comnih.gov

In addition to these primary hydrolysis products, further oxidative metabolism occurs. Non-target analysis has identified several other Phase I metabolites, including:

Two O-dealkylation products nih.gov

Five oxidation products nih.gov

These findings indicate that the metabolic pathway of BDP involves both the cleavage of the phosphate ester bonds and the oxidation of the aromatic rings.

Identification of Phase II Metabolites (Glucuronidated, Sulfated, Glutathione Adducts)

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. For BDP, in vitro studies have provided evidence of Phase II metabolism.

Specifically, a glutathione adduct has been identified as a Phase II metabolite of BDP in rat liver microsomal assays. nih.govhibiscuspublisher.com The formation of glutathione conjugates is a common detoxification pathway for electrophilic compounds that may be formed during Phase I metabolism. While glucuronidation and sulfation are common Phase II pathways for bisphenols like BPA, the extent to which BDP metabolites are conjugated via these pathways requires further investigation. researchgate.net

Degradation Rates Across Species

Studies comparing the metabolic degradation of Bisphenol A bis(diphenyl phosphate) across different species have revealed significant variations. In vitro assays using liver microsomes from Wistar-Han rats and herring gulls demonstrated that the depletion of BDP was considerably slower in the avian model compared to the mammalian model. bohrium.comnih.gov This suggests that there are species-specific differences in the enzymatic machinery responsible for metabolizing this compound.

The slower metabolism in herring gulls indicates that BDP may be more persistent in these birds, potentially leading to higher bioaccumulation and a greater risk of adverse effects. nih.gov The metabolism of BDP was also found to be much slower when compared to the more well-studied organophosphate ester, triphenyl phosphate (TPHP). bohrium.comnih.gov

Table 1: In Vitro Degradation of Bisphenol A bis(diphenyl phosphate) in Liver Microsomes

| Species | Model | Key Findings | Reference |

| Wistar-Han Rat | Liver Microsomes | Mean depletion of 44 ± 10% with 3.9% conversion to BPA and 2.6% to DPHP. | nih.gov |

| Herring Gull | Liver Microsomes | Depletion was far slower relative to the rat. | nih.gov |

Bioaccumulation and Biopersistence in Organisms

The available scientific evidence strongly suggests that Bisphenol A bis(diphenyl phosphate) is a biologically persistent compound. nih.govhibiscuspublisher.commanchester.ac.uk Its slow metabolism, particularly in certain species like birds, contributes to its potential for bioaccumulation in organisms. nih.gov

The detection of BDP in various environmental and biological samples, coupled with its metabolic stability, indicates that this compound can remain in the bodies of exposed mammals and birds for extended periods. bohrium.comnih.govhibiscuspublisher.com This persistence raises concerns about the potential for long-term exposure and the accumulation of the compound in food webs.

Environmental Transport Mechanisms

The environmental transport of Bisphenol A bis(diphenyl phosphate) is governed by its physicochemical properties, which dictate its movement and partitioning between air, water, soil, and sediment. While specific transport data for BDP is limited, information on its precursor, BPA, and other bisphenols provides some insight.

Bisphenols generally exhibit low volatility, suggesting that long-range atmospheric transport is not a primary distribution pathway. nih.govnih.gov Instead, they are more likely to be found in soil and sediment due to their tendency to sorb to organic matter. nih.gov The transport of these compounds in aquatic systems can occur in both dissolved and particulate-bound forms. The relatively slow degradation of BDP in some environments could allow for its transport over considerable distances in rivers.

Release Pathways

The primary route for Bisphenol A bis(diphenyl phosphate) (BDP) to enter the environment is through its use in commercial and consumer products. As an additive flame retardant, it can be released during the manufacturing, use, and disposal of these products.

Industrial and Commercial Use: BDP is extensively used in engineering plastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends and polyphenylene oxide (PPO)/high impact polystyrene (HIPS). wikipedia.orgresearchgate.nethaihangchem.com These materials are commonly found in the housings of electronic and electrical equipment, including televisions and computers. wikipedia.orgepa.gov Release can occur from manufacturing facilities that produce BDP or incorporate it into plastics.

Consumer Products and Indoor Environments: A significant pathway for BDP release is from consumer products into the indoor environment. The compound can migrate or leach from the plastic matrix of electronic devices and accumulate in indoor dust. epa.govnih.gov Studies have frequently detected BDP in dust samples collected from various indoor settings. For instance, high concentrations have been found in dust on electronic equipment. epa.govalfa-chemistry.com Research in the Netherlands, Greece, and Sweden found BDP in almost all dust samples analyzed, with the highest concentrations on electronics. epa.gov This indicates that abrasion and volatilization from products during their service life contribute to environmental loading, starting with indoor contamination.

Waste and Recycling Streams: The disposal of products containing BDP represents another major release pathway. Electronic waste (e-waste) is a significant source. nih.govnih.gov During the dismantling and recycling of e-waste, BDP can be released into the surrounding environment. Studies have identified BDP in the dust at e-waste recycling sites. nih.gov Landfilling of consumer products containing BDP is also a potential source of release into soil and leachate. nih.gov

Table 1: Documented Environmental Detections of Bisphenol A bis(diphenyl phosphate) (BDP) in Dust

| Microenvironment | Location(s) | Reported Concentration Range (µg/g) | Reference(s) |

| Dust on Electronic Equipment | The Netherlands, Greece, Sweden | <0.1 - 1300 | epa.govalfa-chemistry.com |

| House Dust | Spain | 159 ng/g (median) | acs.org |

| House Dust | Australia | 193 ng/g (median) | acs.org |

| House Dust | United Kingdom | 66 ng/g (median) | acs.org |

| E-waste Recycling Sites | China | Significantly higher than household dust | nih.gov |

Partitioning Behavior

The partitioning behavior of a chemical describes its distribution among different environmental compartments such as water, soil, air, and biota. This behavior is governed by the chemical's physical and chemical properties.

Physicochemical Properties: Bisphenol A bis(diphenyl phosphate) (BDP) is characterized by low water solubility, low vapor pressure, and a high octanol-water partitioning coefficient (Kow). chemicalbook.comlgcstandards.comchemicalbook.comchemicalbook.com Its water solubility is reported to be very low, around 415 micrograms per liter (µg/L) at 20°C. chemicalbook.com The logarithm of its octanol-water partition coefficient (Log Kow or LogP) is high, with reported values around 6.0 to 10.02, indicating that it is lipophilic and has a strong tendency to associate with organic matter and fatty tissues rather than remaining in water. lgcstandards.comchemicalbook.com Its vapor pressure is also very low, suggesting it is not highly volatile. chemicalbook.com

Environmental Distribution: Based on these properties, BDP is expected to partition out of the water column and adsorb to sediment and soil, particularly in environments with high organic carbon content. nih.gov Its low volatility means that long-range atmospheric transport as a gas is unlikely, though it can be transported adsorbed to airborne particulate matter like dust. nih.gov The detection of BDP in sediment samples from aquatic environments like Taihu Lake and the Haihe Basin in China confirms its tendency to accumulate in this compartment. acs.org

The high Log Kow value suggests a potential for bioaccumulation in organisms, where it would likely be stored in fatty tissues.

Table 2: Physicochemical Properties of Bisphenol A bis(diphenyl phosphate) (BDP)

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₃₄O₈P₂ | chemicalbook.comuni.lu |

| Molecular Weight | 692.64 g/mol | chemicalbook.com |

| Water Solubility | 415 µg/L at 20°C | chemicalbook.com |

| Log Kow (Octanol-Water Partition Coefficient) | 6.0 - 10.02 | lgcstandards.comchemicalbook.com |

| Vapor Pressure | 0 - 0.001 Pa at 25°C | chemicalbook.comchemicalbook.com |

| Density | ~1.26 - 1.28 g/cm³ | lgcstandards.comoceanchemgroup.com |

Toxicology and Ecotoxicology of Bisphenol a Bis Diphenyl Phosphate

Mammalian Toxicology

Direct studies on the mammalian toxicology of Bisphenol A bis(diphenyl phosphate) are limited. The available information is primarily based on the toxicological profiles of its metabolites, BPA and DPHP.

There is a lack of specific acute toxicity data, such as LD50 values, for Bisphenol A bis(diphenyl phosphate) in mammalian models. Research on its metabolite, Diphenyl Phosphate (B84403) (DPHP), indicates that it possesses some level of acute toxicity. For instance, a study in zebrafish embryos determined a 96-hour lethal concentration (LC50) of approximately 50 mg/L researchgate.net. While this provides some indication of its potential toxicity, direct mammalian data for BDP is not currently available in the public domain.

Specific repeat-dose toxicity studies on Bisphenol A bis(diphenyl phosphate) in mammals are not well-documented in publicly available scientific literature. However, studies on its metabolites provide some insights. Chronic exposure to DPHP in mice has been shown to disrupt body weight gain and interfere with fatty acid catabolism nih.gov. A study on a related compound, cresyl diphenyl phosphate, indicated moderate toxicity to the liver, kidney, and adrenal glands in a repeated-dose study oecd.org.

For BPA, numerous repeat-dose studies have been conducted. Chronic low-dose oral administration of BPA to rats has been demonstrated to disrupt oxidative stress homeostasis in the liver nih.gov.

The organ-specific toxicities of Bisphenol A bis(diphenyl phosphate) are inferred from the effects of its metabolites, BPA and DPHP.

The liver is a primary target for the toxic effects of BPA. nih.gov Exposure to BPA has been linked to a range of hepatic issues, including altered liver enzyme levels, inflammation, and fat accumulation. nih.govuef.fi Studies in rodents have shown that BPA can lead to increased serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), which are indicators of liver damage. nih.gov Histopathological examinations of the liver in BPA-exposed rats have revealed hepatocellular degeneration, necrosis, and inflammatory cell infiltration. mdpi.com Furthermore, BPA is associated with the development of hepatic steatosis (fatty liver) by increasing lipid accumulation. uef.fiekb.eg

Diphenyl phosphate has also been implicated in hepatic effects. Multi-omics analysis in mice chronically exposed to DPHP revealed a reduction in fatty acid catabolic processes, suggesting an impact on liver metabolism. nih.gov Another organophosphate ester, cresyl diphenyl phosphate, has been shown to induce hepatic steatosis by directly binding to the Liver X receptor α. nih.gov

Table 1: Effects of Bisphenol A (BPA) on Liver Parameters in Animal Studies

| Study Animal | Observed Hepatic Effects of BPA | Reference |

|---|---|---|

| Rats | Increased serum ALT, AST, and ALP; hepatocellular degeneration; necrosis; inflammatory cell infiltration. | nih.govmdpi.com |

| Mice | Increased liver size and adiposity; altered gene expression related to cholesterol and lipid metabolism. | uef.fi |

| Rats | Disruption of oxidative stress homeostasis; increased lipid peroxidation. | nih.gov |

Bisphenol A is a known immunomodulator that can affect both the innate and adaptive immune systems. nih.gov BPA exposure has been shown to alter the production of cytokines, which are key signaling molecules in the immune response. mdpi.com Specifically, BPA can lead to a decrease in anti-inflammatory cytokines and a potential alteration in pro-inflammatory cytokines, which may contribute to immune dysregulation. mdpi.com Studies have also indicated that BPA can influence the differentiation and function of T-lymphocytes, including T-helper (Th) cells and regulatory T (Treg) cells. nih.govnih.gov This modulation of the immune system by BPA could have implications for the development of inflammatory and autoimmune diseases. frontiersin.org

Information regarding the direct immunomodulatory effects of Diphenyl Phosphate is less extensive. However, some organophosphate flame retardants have been shown to be immunotoxic to dendritic cells, which are crucial for initiating immune responses. nih.gov

Table 2: Immunomodulatory Effects of Bisphenol A (BPA)

| Immune System Component | Observed Effects of BPA | Reference |

|---|---|---|

| Cytokine Production | Decreased anti-inflammatory cytokines; altered pro-inflammatory cytokines. | mdpi.com |

| T-Lymphocytes | Modulation of T-helper (Th) cell differentiation (Th1/Th2 balance) and inhibition of regulatory T (Treg) cells. | nih.govnih.govfrontiersin.org |

| Innate Immune Cells | Alters macrophage functions. | researchgate.net |

| Immune-Related Diseases | Potential contribution to the development of inflammatory and autoimmune diseases. | nih.govfrontiersin.org |

Mitochondria are significant targets for the toxic effects of both BPA and DPHP. BPA exposure has been consistently shown to induce mitochondrial dysfunction through various mechanisms. researchgate.net It can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress. researchgate.netnih.gov This oxidative stress can damage mitochondrial components, including mitochondrial DNA (mtDNA). researchgate.net Furthermore, BPA has been found to impair mitochondrial bioenergetics by inhibiting the mitochondrial respiratory chain, leading to decreased ATP production and a reduction in the mitochondrial membrane potential. nih.govresearchgate.net

Studies on DPHP have also pointed towards mitochondrial toxicity. In developing zebrafish, DPHP was found to disrupt pathways related to mitochondrial function. nih.govacs.orgnih.gov It has been shown to inhibit the activity of succinate (B1194679) dehydrogenase (respiratory complex II) and disrupt the integrity of the mitochondrial membrane. medchemexpress.com

Table 3: Effects on Mitochondrial Function

| Compound | Observed Mitochondrial Effects | Reference |

|---|---|---|

| Bisphenol A (BPA) | Increased reactive oxygen species (ROS) production; oxidative stress; impaired mitochondrial bioenergetics; decreased ATP production; reduced mitochondrial membrane potential. | researchgate.netnih.govnih.govresearchgate.net |

| Diphenyl Phosphate (DPHP) | Inhibition of respiratory complex II (succinate dehydrogenase); disruption of mitochondrial membrane integrity; disruption of pathways related to mitochondrial function in zebrafish. | nih.govacs.orgnih.govmedchemexpress.com |

Organ-Specific Toxicities

Oxidative Stress Induction

While direct studies on BDP-induced oxidative stress are limited, the mechanism is well-documented for the parent compound, Bisphenol A (BPA), and its analogs. nih.govnih.gov BPA is known to generate reactive oxygen species (ROS), such as phenoxyl radicals and hydrogen peroxide, during its metabolism. nih.gov This increase in ROS can damage nucleic acids, proteins, and lipids, leading to cellular dysfunction. nih.govekb.eg For instance, exposure to Bisphenol B (BPB), another analog, has been shown to induce oxidative damage in zebrafish, leading to neurotoxicity and cardiovascular toxicity. nih.gov Although BDP is often described as having low toxicity, the potential for oxidative stress, a known mechanism for the bisphenol class of chemicals, warrants further specific investigation. oceanchemgroup.com

Mechanisms of Toxicity

The toxic effects of BDP and related compounds are exerted through various molecular mechanisms, including endocrine system disruption and epigenetic alterations that can modulate critical cellular signaling pathways. nih.gov

Bisphenols as a class are recognized as endocrine-disrupting chemicals (EDCs) because they can interfere with the body's hormonal systems. nih.govnih.gov BPA, for example, exerts estrogen-like effects and can interact with multiple nuclear receptors, impacting reproductive and developmental processes. nih.govnih.gov Studies on various BPA analogs confirm they can have comparable or even stronger endocrine-disrupting effects than BPA itself. nih.gov While specific data on the endocrine-disrupting activity of BDP are not extensively detailed in current literature, its structural similarity to BPA suggests a potential for such activity. One study noted that BDP caused only limited mortality in Daphnia magna at its saturated water concentration, suggesting low acute toxicity in this organism, but this does not preclude subtle endocrine-mediated effects. Given that EDCs can affect reproductive health and development even at low doses, the endocrine disruption potential of BDP remains an important area for future research. youtube.com

A primary mechanism of BDP's toxicity, particularly its intergenerational effects, involves the disruption of epigenetic processes like DNA and RNA methylation. acs.org A pivotal study using zebrafish demonstrated that parental exposure to environmentally relevant concentrations of BDP resulted in significant changes in methylation patterns in both the parental gonads and their offspring. acs.org Specifically, this included alterations in 5-methylcytosine (B146107) (m5C) DNA methylation and N6-methyladenosine (m6A) RNA methylation. acs.org The expression of genes that modulate m6A methylation, such as alkbh5, kiaa1429, and ythdf1, was also changed in both parents and offspring following BDP exposure. acs.org This interference with DNA and RNA methylation appears to be a key pathway through which BDP's toxic effects are transmitted across generations. acs.org This mechanism is consistent with findings for BPA, which has also been shown to alter the methylation patterns of genes related to reproductive physiology and development. researchgate.net

Table 1: Effects of Parental BDP Exposure on Epigenetic Modifications in Zebrafish

| Epigenetic Mark/Molecule | Observation in Parental Gonads | Observation in F1 Offspring | Reference |

| m⁵C DNA Methylation | Altered patterns observed | Altered patterns observed | acs.org |

| m⁶A RNA Methylation | Not specified | 378 hypomethylated peaks, 350 hypermethylated peaks in mRNA | acs.org |

| m⁶A Modulator Genes | Altered expression | Altered expression | acs.org |

By altering RNA methylation, BDP can modulate critical cell signaling pathways essential for normal development. acs.org In zebrafish larvae from parents exposed to BDP, significant changes in m6A RNA methylation were identified in the mRNA transcripts of genes crucial for vascular development. acs.org Notably, these genes are key components of the Notch and Vegf signaling pathways. acs.org The Notch pathway is vital for cell-to-cell communication, influencing cell fate decisions, while the Vegf pathway is a primary regulator of blood vessel formation (angiogenesis). The disruption of these pathways through epigenetic changes provides a direct molecular link between BDP exposure and the observed developmental defects in the vascular system of offspring. acs.org

Reproductive and Developmental Toxicity

The interference of BDP with fundamental molecular processes like methylation and cell signaling leads to tangible adverse effects on reproduction and development. acs.org Studies on BPA and its analogs consistently show that exposure can impair development, with zebrafish being a common model for assessing such toxicity. scielo.brscielo.brnih.gov

Parental Exposure and Intergenerational Effects

A significant finding regarding BDP is its capacity to induce developmental toxicity in offspring through parental exposure, a hallmark of intergenerational effects. acs.org Research on zebrafish has shown that exposing adult fish to BDP leads to significant vascular development disorders in their F1 offspring. acs.org This occurs even though BDP and its metabolites are not transferred from the parents to the offspring, indicating that the toxicity is transmitted via epigenetic information carried in the germline (sperm and eggs). acs.org

The vascular defects observed in the offspring are diverse and affect multiple types of blood vessels. acs.org This demonstrates that parental exposure to low, environmentally relevant concentrations of BDP can have profound and lasting consequences on the health of subsequent generations, establishing a unique DNA-RNA modification pattern in the intergenerational transmission of its developmental toxicity. acs.org

Table 2: Intergenerational Developmental Effects in Zebrafish Offspring from BDP-Exposed Parents

| Developmental Endpoint | Observation in F1 Offspring | Implicated Mechanism | Reference |

| Vascular System | Significant alterations in multiple types of blood vessels | Disruption of Notch/Vegf signaling via altered RNA methylation | acs.org |

| Chemical Transfer | No transfer of BDP or its metabolites detected | Germline-mediated epigenetic inheritance | acs.org |

Effects on Vascular Development in Offspring

Recent research has highlighted the potential for BDP to act as a developmental toxicant, specifically affecting the formation of the vascular system in offspring following parental exposure.

Detailed Research Findings: A study utilizing zebrafish (Danio rerio) demonstrated that parental exposure to environmentally relevant concentrations of BDP can lead to significant vascular development issues in their offspring, even without the transfer of BDP or its metabolites to the progeny. egejfas.orgnih.gov This suggests an epigenetic mechanism of intergenerational transmission.

Key findings from the research include:

Vascular Morphometric Alterations: Parental exposure to BDP resulted in various changes to the blood vessels of the offspring. nih.gov

Epigenetic Mechanisms: The observed vascular disorders in offspring were linked to interference with DNA and RNA methylation processes in the parents. egejfas.orgnih.gov Specifically, the study identified changes in 5-methylcytosine (m5C) DNA methylation and the expression of genes that modulate N6-methyladenosine (m6A) RNA. egejfas.orgnih.gov

Gene Expression Changes: In the offspring of parents exposed to BDP, researchers found hundreds of hypo- and hypermethylated m6A peaks in mRNA transcripts. These transcripts were associated with genes crucial for vascular development, including those in the Notch/Vegf signaling pathway. nih.gov

Table 1: Effects of Parental BDP Exposure on Offspring Vascular Development in Zebrafish

| Parameter | Observation in Offspring | Associated Molecular Mechanism | Reference |

|---|---|---|---|

| Vascular System | Diverse alterations in multiple types of blood vessels. | Impairment of vascular development pathways. | nih.gov |

| Gene Expression | 378 hypomethylated and 350 hypermethylated N6-methyladenosine (m6A) peaks in mRNA transcripts. | Alteration of genes crucial for vascular development, including the Notch/Vegf signaling pathway. | nih.gov |

| Inheritance Mechanism | Developmental toxicity transmitted from parent to offspring without direct chemical transfer. | Interference with 5-methylcytosine (m5C) DNA methylation and m6A RNA methylation in parental gonads. | egejfas.orgnih.gov |

Impact on Fetal Development (e.g., skeletal ossification)

Direct research on the effects of Bisphenol A bis(diphenyl phosphate) (BDP) on fetal skeletal development and ossification is limited in the available scientific literature. However, metabolic studies of BDP provide an indirect pathway for potential effects.

In vitro biotransformation studies using rat and herring gull liver microsomes have shown that BDP can be metabolized into its constituent compounds: Bisphenol A (BPA) and diphenyl phosphate (DPHP). nih.gov In a rat liver assay, approximately 3.9% of BDP was converted to BPA and 2.6% to DPHP. nih.gov

This metabolic breakdown is significant because BPA is a well-documented endocrine-disrupting chemical with known adverse effects on bone health. nih.govtrdizin.gov.tr Studies on BPA have shown that it can disturb bone metabolism, and prenatal exposure to other bisphenols, like Bisphenol S (BPS), has been associated with lower bone mineral density in children. nih.govtrdizin.gov.tr Therefore, while direct evidence for BDP's impact on skeletal ossification is lacking, its metabolism to BPA suggests a plausible mechanism by which it could exert such effects.

Ecotoxicology in Aquatic and Terrestrial Systems

The ecotoxicological impact of BDP is an area of emerging research, driven by its use as a replacement for other flame retardants and its potential to enter various environmental compartments.

Aquatic Organisms

The effect of Bisphenol A bis(diphenyl phosphate) on primary producers, such as algae, is a critical component of its environmental risk assessment. While BDP has been identified as a compound of interest in studies evaluating the ecotoxicological effects of BPA alternatives on marine phytoplankton, specific data on its toxicity to algae are not detailed in the available search results. nih.govmdpi.com

Research on BPA analogues like Bisphenol B (BPB), Bisphenol A diglycidyl ether (BADGE), and Bisphenol F diglycidyl ether (BFDGE) has determined algal growth inhibition values (IC50/EC50). nih.gov However, equivalent detailed toxicological data for BDP's impact on algal growth were not found.

Comparative Toxicology with Bisphenol Analogues and Other Flame Retardants

Bisphenol A bis(diphenyl phosphate) (BDP) is an organophosphate flame retardant that can be metabolized to Bisphenol A (BPA) and diphenyl phosphate (DPHP). nih.govresearchgate.net Its toxicological profile is therefore related to both the parent compound and its metabolites. Compared to other flame retardants and bisphenol analogues, BDP exhibits distinct characteristics.

In vitro studies using rat liver microsomes have shown that the metabolism of BDP is significantly slower than that of the well-studied organophosphate flame retardant triphenyl phosphate (TPHP). nih.gov This suggests that BDP may be more biologically persistent in exposed organisms. nih.gov

When compared to its bisphenol analogues, the toxicity of BDP is influenced by its breakdown into BPA. Many analogues of BPA have been developed, and their toxicities vary. For instance, Bisphenol AF (BPAF) has been shown in some assays to have greater estrogenic and/or anti-androgenic activities than BPA. researchgate.net Bisphenol S (BPS) and Bisphenol F (BPF) are also frequently detected substitutes, with studies showing they possess hormonal activities in the same order of magnitude as BPA. researchgate.net The comparative cytotoxicity of bisphenols in H295R cells was found to be in the order of BPB > BPF > BPAF > BPA > BPS. nih.gov The reproductive neuroendocrine toxicity of BPAF was found to be more similar to that of BPA than other analogues like BPB, BPS, and BPF. researchgate.net

The following table provides a comparative overview of the toxicological data for BDP and related compounds based on the available research.

| Compound | Class | Key Comparative Toxicological Findings | Source(s) |

|---|---|---|---|

| Bisphenol A bis(diphenyl phosphate) (BDP/BPADP) | Organophosphate Flame Retardant | Metabolism is significantly slower than Triphenyl Phosphate (TPHP). Biologically persistent in exposed mammals or birds. Metabolizes to BPA and DPHP. | nih.gov |

| Triphenyl phosphate (TPHP) | Organophosphate Flame Retardant | Metabolized much faster than BDP. Induces dose-dependent upregulation of p53 mRNA, indicating DNA damage response. Can increase testosterone (B1683101) and decrease estradiol (B170435) levels in vitro. | nih.govnih.gov |

| Bisphenol A (BPA) | Bisphenol | A metabolite of BDP. Known endocrine disruptor with estrogenic and anti-androgenic activity. Can cause reproductive and developmental toxicity. | nih.govresearchgate.netresearchgate.net |

| Bisphenol S (BPS) | Bisphenol Analogue | Exhibits estrogenic and anti-androgenic activities in the same order of magnitude as BPA, though some studies report lower toxicity. Less cytotoxic than BPA, BPF, and BPAF in H295R cells. | researchgate.netnih.govnih.gov |

| Bisphenol F (BPF) | Bisphenol Analogue | Shows estrogenic potency that can be equal to or greater than BPA. More cytotoxic than BPA and BPS in H295R cells. | researchgate.netnih.gov |

| Bisphenol AF (BPAF) | Bisphenol Analogue | Exhibits estrogenic and/or anti-androgenic activities similar to or greater than BPA. Shows higher toxicity than BPA in some cell lines. More cytotoxic than BPA and BPS in H295R cells. | researchgate.netnih.govresearchgate.net |

Biologically Effective Dose Concepts

The concept of the "biologically effective dose" refers to the concentration of a chemical or its active metabolites that reaches the target tissues or organs where it can exert a biological effect. This concept is crucial for understanding the toxicology of Bisphenol A bis(diphenyl phosphate) (BDP), as its effects are not solely due to the parent compound.

Research demonstrates that BDP undergoes biotransformation. nih.govresearchgate.net In vitro studies using rat and herring gull liver microsomes have identified Bisphenol A (BPA) and diphenyl phosphate (DPHP) as metabolites of BDP (referred to as BPADP in the studies). nih.govresearchgate.net In one assay with rat liver microsomes, a mean BDP depletion of 44% was observed, with a 3.9% conversion to BPA and a 2.6% conversion to DPHP. nih.gov The study also identified other phase I oxidation and phase II glutathione (B108866) adduct metabolites. nih.gov

Pharmacokinetics and Toxicokinetics of Bisphenol a Bis Diphenyl Phosphate

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a chemical determines its concentration and duration in the body, which in turn influences its potential for biological effects.

While specific studies on the absorption mechanisms of BDP are limited, information can be inferred from its structural similarity to other bisphenol compounds and organophosphate esters. For instance, Bisphenol A (BPA), a component of BDP, can be absorbed through oral and dermal routes. epa.govnih.gov Following oral administration in humans, BPA is rapidly absorbed, with peak serum concentrations of its metabolites observed within hours. nih.gov Dermal absorption of BPA is also possible, though it results in lower systemic availability compared to oral exposure. epa.govnih.gov Given that BDP can be present in dust, inhalation is another potential route of exposure. alfa-chemistry.com

Once absorbed, BDP and its metabolites are distributed throughout the body. Studies on the related compound BPA in pregnant rats have shown rapid distribution to various tissues, including the liver, kidneys, uterus, placenta, and fetal tissues. researchgate.net Peak concentrations in well-perfused organs were observed within 20-30 minutes after intravenous administration. researchgate.net While direct data on BDP tissue accumulation is not extensively available, its lipophilic nature, suggested by its use as a plasticizer, may lead to its accumulation in adipose tissue. The detection of BDP in dust from various microenvironments, including those with electronic equipment, indicates its potential for widespread environmental distribution and subsequent human exposure. alfa-chemistry.com

The metabolism of BDP is a key factor in its toxicokinetics, influencing its biological persistence and potential for toxicity. researchgate.netnih.gov In vitro studies using rat and herring gull liver microsomes have shown that BDP is metabolized, albeit at a slower rate compared to other organophosphate esters like triphenyl phosphate (B84403) (TPHP). researchgate.netnih.gov

Phase I biotransformation of BDP primarily involves hydrolysis and oxidation reactions. In rat liver microsomes, BDP is metabolized to form bisphenol A (BPA) and diphenyl phosphate (DPHP). researchgate.netnih.gov One study quantified the depletion of BDP at 44 ± 10%, with a 3.9% conversion to BPA and a 2.6% conversion to DPHP. researchgate.net In addition to these primary metabolites, other Phase I products have been identified, including O-dealkylation and oxidation products. researchgate.netnih.gov

Interactive Table: Phase I Metabolites of Bisphenol A bis(diphenyl phosphate) in Rat Liver Microsomes

| Metabolite | Percentage of Conversion | Metabolic Process |

| Bisphenol A (BPA) | 3.9% | Hydrolysis |

| Diphenyl phosphate (DPHP) | 2.6% | Hydrolysis |

| O-dealkylation products | Identified | O-dealkylation |

| Oxidation products | Identified | Oxidation |

Data derived from in vitro studies with rat liver microsomes. researchgate.net

Phase II biotransformation involves the conjugation of Phase I metabolites with endogenous molecules to facilitate their excretion. For BDP, a glutathione (B108866) adduct has been identified as a Phase II metabolite in rat liver microsomes. researchgate.netnih.gov The metabolism of BPA, a primary metabolite of BDP, is well-characterized and proceeds mainly through glucuronidation and sulfation. nih.govnih.gov In humans, BPA is rapidly and efficiently conjugated, primarily to form BPA-glucuronide, which is then excreted in the urine. nih.govnih.gov Less than 1% of the total BPA in the blood remains in its unconjugated, biologically active form. nih.gov

In silico, or computer-based, models have been used to predict the metabolic fate of BDP. These models have successfully predicted the formation of BPA and DPHP as metabolites in rats. researchgate.netnih.gov Such computational tools are valuable for hypothesizing metabolic pathways and identifying potential metabolites for further analytical investigation. researchgate.netnih.gov In silico models have also been employed to assess the endocrine-disrupting potential of various bisphenol analogues by predicting their binding affinities to nuclear receptors. nih.gov

Excretion and Elimination

The elimination of substances from the body occurs through various pathways, primarily via the kidneys (in urine) and the liver (in bile). nih.govmerckmanuals.com Water-soluble compounds are more easily excreted by the kidneys. nih.govmerckmanuals.com The liver often metabolizes hydrophobic drugs to make them more polar and thus more readily excretable. nih.govmerckmanuals.com

For compounds like BPA, a metabolite of BDP, excretion is relatively rapid, with most of an oral dose being eliminated as conjugates in the urine within 24 hours. nih.gov Studies on deuterated BPA (d6-BPA) in humans showed that 84–109% of the administered dose was recovered in urine. nih.gov The elimination half-life for total d6-BPA was found to be approximately 6.4 hours. nih.gov While urine is the main route of elimination, BPA has also been detected in sweat, suggesting this may be another, albeit minor, pathway for excretion. nih.gov

The process of biliary excretion is important for larger molecules (typically >300 g/mol ) that have both polar and lipophilic characteristics. merckmanuals.com These compounds can be secreted into bile and then eliminated in the feces. merckmanuals.com Enterohepatic recirculation, where a substance excreted in bile is reabsorbed from the intestine, can prolong its presence in the body. merckmanuals.comfrontiersin.org

Toxicokinetic Modeling and Prediction

Physiologically based toxicokinetic (PBTK) models are mathematical tools used to simulate the ADME of chemicals in the body. nih.govacs.org These models integrate chemical-specific data with physiological information to predict the concentration of a substance in various tissues over time. frontiersin.org PBTK models are valuable for extrapolating data between species, doses, and exposure routes, and can help reduce the need for animal testing. nih.govacs.org

For bisphenols like BPA, PBTK models have been developed for various species, including rats, monkeys, and humans, to better understand their dosimetry. frontiersin.org These models have been used to investigate aspects such as enterohepatic recirculation and the role of specific transporters in the distribution of BPA and its metabolites. frontiersin.org For instance, modeling has helped to explain the rapid appearance of BPA conjugates in the bloodstream by suggesting the involvement of transporters like MRP3 in the gut. frontiersin.org

In zebrafish, PBTK models have been adapted to predict the distribution of bisphenols to key target organs like the liver, brain, and gonads. nih.govacs.org These models can incorporate in vitro biotransformation data to improve their predictive accuracy. nih.govacs.org

Influencing Factors on Pharmacokinetics

Several factors can influence the pharmacokinetic behavior of a chemical. These can be related to the chemical itself, the biological system, or the conditions of exposure.

The pH of different body compartments, particularly the urine, can significantly affect the excretion of ionizable compounds. nih.govmerckmanuals.com Urine pH, which can range from 4.5 to 8.0, determines the ionization state of weak acids and bases. merckmanuals.com Acidic urine tends to increase the reabsorption of weak acids and decrease the reabsorption of weak bases, thereby affecting their elimination rates. merckmanuals.com Conversely, alkaline urine enhances the excretion of weak acids. merckmanuals.com

The formulation of a product containing a chemical can influence its absorption and subsequent pharmacokinetics. While specific data on the effect of glycerol (B35011) on BDP pharmacokinetics is not available in the provided search results, the principle is well-established for other substances.

Significant differences in pharmacokinetics can exist between species. nih.govresearchgate.net For BDP, in vitro studies have shown that its metabolism is much slower in herring gull liver microsomes compared to rat liver microsomes. nih.govresearchgate.netalfa-chemistry.com This suggests that BDP may be more persistent in avian species.

Studies on other bisphenols, such as BPA, BPS, and BPF, in a pregnant sheep model have also demonstrated toxicokinetic differences among the chemicals and between the maternal and fetal compartments. nih.gov For example, BPS was found to have a longer half-life in the fetal compartment compared to BPA and BPF. nih.gov Such interspecies and inter-chemical variability highlights the need for caution when extrapolating toxicokinetic data. nih.gov

Biomonitoring of BDP and its Metabolites in Biological Samples

Biomonitoring involves measuring chemicals or their metabolites in biological samples like blood, urine, or tissues to assess exposure. nih.gov It is a key tool in understanding human exposure to environmental chemicals.

BDP and its primary metabolites, BPA and DPHP, can be detected in various biological matrices. nih.govresearchgate.net Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive and specific quantification of these compounds. nih.govresearchgate.netnih.gov

Biomonitoring studies have detected BDP in human samples, indicating widespread exposure. researchgate.net The analysis of metabolites in addition to the parent compound provides a more complete picture of exposure and internal dose. mdpi.com For example, measuring BPA conjugates in urine is a common method for assessing BPA exposure. nih.gov The development of new analytical methods, including high-resolution mass spectrometry, allows for the identification of a broader range of metabolites, further enhancing our understanding of a chemical's fate in the body. nih.govresearchgate.netmdpi.com

Human Biomonitoring Studies

Direct human biomonitoring data for Bisphenol A bis(diphenyl phosphate) is limited in the available scientific literature. However, human exposure to BDP is plausible due to its use in consumer products. Studies have detected BDP in dust samples collected from various indoor environments, including homes and cars, indicating a potential pathway for human exposure.

Given that Bisphenol A (BPA) is a major metabolite of BDP, the extensive body of human biomonitoring data for BPA can provide indirect evidence of exposure to BDP, among other BPA-containing materials. It is important to note that the presence of BPA in human samples is not exclusively from BDP, as BPA is a high-production-volume chemical used in many other applications.

Numerous studies have confirmed that human exposure to BPA is widespread. nih.gov Biomonitoring surveys, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have consistently detected BPA in the urine of a large percentage of the population. epa.gov The detection of BPA is indicative of continuous exposure from various sources. epa.gov In an Austrian study, total BPA was detected in 15.7% of urine samples from the study population, with higher levels found in children and adolescents. researchgate.net

Table 2: Urinary Total BPA Concentrations in the U.S. Population (NHANES 2009-2010)

| Population | Median Concentration (µg/L) | 95th Percentile Concentration (µg/L) | Detection Frequency | Source |

|---|---|---|---|---|

| All Participants | 2 | 10 | ~90% | epa.gov |

| Women (ages 16-49) | Not specified | Not specified | 92% | epa.gov |

| Children (ages 6-17) | Not specified | Not specified | 92% | epa.gov |

Wildlife Biomonitoring Studies

Studies have begun to investigate the presence and effects of BDP in wildlife, particularly in aquatic environments. One study focused on the bioaccumulation and trophic magnification of several bisphenol analogues in the aquatic food web of Taihu Lake, China. The results indicated the presence of various bisphenols, with total concentrations in the lake water ranging from 49.7 to 3480 ng/L. researchgate.net While Bisphenol A (BPA), Bisphenol AF (BPAF), and Bisphenol S (BPS) were the most predominant analogues found in the water, this study highlights the potential for BDP and other analogues to accumulate in aquatic organisms. researchgate.net

Research on zebrafish has provided insights into the potential toxicological effects of BDP on aquatic species. Parental exposure of zebrafish to environmentally relevant concentrations of BDP was found to impair vascular development in their offspring. nih.gov This suggests that even at low concentrations, BDP can have significant, heritable effects on aquatic wildlife. nih.gov

Table 3: Findings from Wildlife Biomonitoring and Exposure Studies

| Study Focus | Organism/Environment | Key Finding | Source |

|---|---|---|---|

| Bioaccumulation of bisphenol analogues | Aquatic organisms in Taihu Lake, China | Total bisphenol concentrations in water ranged from 49.7–3480 ng/L. | researchgate.net |

| Intergenerational toxicity | Zebrafish (Danio rerio) | Parental exposure to BDP impaired vascular development in offspring. | nih.gov |

Analytical Methodologies for Biomonitoring

The detection and quantification of Bisphenol A bis(diphenyl phosphate) and its metabolites in biological and environmental samples rely on highly sensitive and selective analytical techniques. Mass spectrometry-based methods are considered the most appropriate for this purpose. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for the analysis of bisphenols. nih.govnih.gov This method involves separating the compounds of interest from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The use of ultra-high performance liquid chromatography (UHPLC) can enhance the speed and resolution of the separation. sciex.com

For the specific analysis of BDP metabolites, advanced mass spectrometry techniques have been utilized. One study employed a combination of UHPLC-triple quadrupole-MS/MS (UHPLC-QQQ-MS/MS) for targeted quantification and UHPLC-Q-Exactive-Orbitrap-high resolution MS/MS for non-target screening and identification of metabolites. This comprehensive approach allows for both the measurement of known metabolites like BPA and DPHP and the discovery of other potential biotransformation products.

Sample preparation is a critical step to remove interferences and concentrate the analytes before instrumental analysis. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). pocketdentistry.comresearchgate.net

Table 4: Key Analytical Techniques for Bisphenol Analysis

| Technique | Description | Application | Source |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that separates compounds chromatographically and identifies them by their mass-to-charge ratio. | Quantification of bisphenols and their metabolites in biological fluids and environmental samples. | nih.govnih.gov |

| Ultra-High Performance Liquid Chromatography (UHPLC) | An advancement of LC that uses smaller particle size columns to achieve faster and more efficient separations. | Used in combination with MS/MS for rapid analysis of bisphenols. | sciex.com |

| Triple Quadrupole Mass Spectrometry (QQQ-MS/MS) | A type of mass spectrometer used for targeted quantification due to its high sensitivity and specificity in multiple reaction monitoring (MRM) mode. | Quantification of known BDP metabolites like BPA and DPHP. | sciex.com |

| Orbitrap High-Resolution Mass Spectrometry (Orbitrap-HRMS) | A type of mass spectrometer that provides high mass accuracy, enabling the identification of unknown compounds. | Non-target screening to identify novel metabolites of BDP. | acs.org |

Analytical Methodologies for Bisphenol a Bis Diphenyl Phosphate Research

Sample Preparation Techniques

Sample preparation is a critical initial step in the analysis of BDP, aimed at isolating the analyte from the sample matrix, removing interfering substances, and concentrating it to a level suitable for instrumental analysis. britannica.comxrfscientific.comorganomation.com The choice of technique depends on the nature of the sample matrix, which can range from environmental samples like water and soil to biological fluids and consumer products. xrfscientific.com

Commonly employed sample preparation techniques for BDP and related compounds include:

Solid-Phase Extraction (SPE): This is a widely used and effective method for the extraction and preconcentration of BDP from liquid samples. pocketdentistry.comteledynelabs.com SPE cartridges packed with appropriate sorbents, such as C18, can selectively retain BDP while allowing interfering compounds to pass through. The retained BDP is then eluted with a small volume of an organic solvent. This technique is favored for its efficiency, reduced solvent consumption compared to traditional methods, and potential for automation. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another conventional technique used to separate BDP from aqueous samples based on its differential solubility in two immiscible liquids, typically water and an organic solvent. teledynelabs.com While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that utilizes a small amount of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent. publisso.de This method offers high enrichment factors and rapid extraction times.

The primary goals of these preparation steps are to enhance the detection and quantification limits, minimize matrix effects that can suppress or enhance the analytical signal, reduce background noise, and prolong the lifespan of the analytical column. pocketdentistry.com

Chromatographic Techniques

Chromatography is an essential step for separating BDP from other compounds present in the prepared sample extract before its detection. nih.gov The choice between different chromatographic techniques depends on the required separation efficiency, analysis speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of BDP and its analogs. dphen1.commtc-usa.comresearchgate.net HPLC systems utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. eag.com For BDP analysis, reversed-phase columns, such as C18, are commonly employed. mtc-usa.comresearchgate.net

Key aspects of HPLC methods for BDP include:

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used as the mobile phase. mtc-usa.comresearchgate.net The composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection: While UV detectors can be used, fluorescence detectors (FLD) often provide higher sensitivity for bisphenols due to their native fluorescence. nih.goveag.com

A study successfully developed an HPLC method for the determination of bisphenol A, demonstrating a good linear relationship in the range of 5.0–1000.0 μg/L with a detection limit of 0.1 μg/L. dphen1.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). shimadzu.com This results in significantly higher separation efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. hitachi-hightech.com

UHPLC is particularly advantageous for analyzing complex mixtures containing multiple bisphenol analogues, including BDP. The enhanced resolution allows for the separation of structurally similar compounds that may co-elute in an HPLC system. shimadzu.com A UHPLC method was developed for the simultaneous determination of thirteen bisphenols, demonstrating the capability for rapid and high-sensitivity analysis. shimadzu.com

Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high selectivity and sensitivity for the identification and quantification of BDP. nih.govnih.gov It works by ionizing the molecules eluting from the chromatography column and then separating the resulting ions based on their mass-to-charge ratio (m/z). dphen1.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between liquid chromatography and mass spectrometry. dphen1.com It is particularly well-suited for the analysis of polar and thermally labile compounds like BDP. In ESI, a high voltage is applied to the liquid eluent, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be directed into the mass analyzer. dphen1.com

ESI can be operated in either positive or negative ion mode. For bisphenols, negative ion mode is often preferred as it readily forms deprotonated molecules [M-H]⁻. dphen1.com High-resolution mass spectrometry (HRMS) coupled with ESI can provide accurate mass measurements, which aids in the confirmation of the elemental composition of BDP and its fragmentation products. dphen1.com

Triple Quadrupole Mass Spectrometry (QQQ-MS/MS)

Triple Quadrupole Mass Spectrometry (QQQ-MS/MS), also known as tandem mass spectrometry, is a highly selective and sensitive technique used for targeted quantification of BDP. nih.govthermofisher.com It consists of three quadrupoles arranged in series. The first quadrupole (Q1) is used to select the precursor ion of BDP (the [M-H]⁻ ion in negative mode). This selected ion then enters the second quadrupole (Q2), which acts as a collision cell. Here, the precursor ion is fragmented by collision with an inert gas. The resulting product ions are then separated in the third quadrupole (Q3) and detected.

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity because it monitors a specific transition from a precursor ion to a product ion. This minimizes interference from matrix components, leading to very low detection limits. thermofisher.com For example, a study on the analysis of bisphenols in eggs using UHPLC-MS/MS with a triple quadrupole mass spectrometer reported limits of detection ranging from 0.02 to 0.05 μg kg⁻¹. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the identification and quantification of Bisphenol A bis(diphenyl phosphate) (BDP), particularly in complex matrices such as consumer products and environmental samples. researchgate.netresearchgate.net This method offers high sensitivity and selectivity, allowing for the accurate determination of BDP even at trace levels.

Several studies have successfully employed HRMS for the analysis of BDP. For instance, liquid chromatography coupled with atmospheric pressure chemical ionization (APCI) and a high-resolution time-of-flight (TOF) mass spectrometer has been utilized for the analysis of BDP in plastic consumer products. researchgate.net This approach provides excellent sensitivity and minimizes matrix effects, which can be a significant challenge in the analysis of complex samples. researchgate.net The detection limits for BDP using this method can be as low as 0.002% by weight in plastic or electronic samples. researchgate.net

In environmental analysis, HRMS has been instrumental in detecting BDP in various compartments, including surface water, sediment, and biota. acs.org The use of HRMS-based non-target analysis has been particularly valuable in identifying emerging organophosphate esters like BDP. researchgate.net For instance, ultra-high-performance liquid chromatography coupled to a Q-Exactive-Orbitrap HRMS/MS system has been used to identify BDP and its metabolites in in-vitro biotransformation studies. researchgate.net

In negative ionization mode, BDP often shows a characteristic loss of a benzene (B151609) group, resulting in the [M-C₆H₅]⁻ ion, which is a key diagnostic feature for its identification. semanticscholar.orgnih.gov This fragmentation pattern aids in the confident identification of BDP in various samples.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of BDP. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of BDP. ¹H, ¹³C, and ³¹P NMR each provide unique and complementary information.

¹H NMR: The ¹H NMR spectrum of BDP shows characteristic signals for the different types of protons present in the molecule. Multiplets observed in the aromatic region (typically between δ 6.60 and 7.32 ppm) correspond to the protons of the benzene rings. researchgate.net A distinct signal around δ 2.31 ppm is attributed to the methyl (CH₃) protons of the bisphenol A moiety. researchgate.net Some studies have also reported a signal around δ 3.76 ppm corresponding to the phenolic OH group at the chain end of BDP oligomers. researchgate.net

¹³C NMR: While specific data for BDP is less commonly reported in readily available literature, ¹³C NMR provides valuable information on the carbon skeleton of the molecule. It can be used to confirm the presence of the different carbon environments within the bisphenol A and diphenyl phosphate (B84403) groups. acs.org

³¹P NMR: The ³¹P NMR spectrum of BDP is particularly informative as it directly probes the phosphorus environment. A distinct single peak is typically observed, for example, at approximately -17.51 ppm, which corresponds to the phosphorus atom in the main chain of the repeating unit. researchgate.netrsc.orgd-nb.infomdpi.com The presence of a single peak confirms the structural integrity of the phosphate ester group. researchgate.net